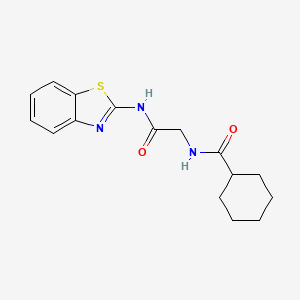

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is N-Myristoyltransferase (NMT) . NMT is a key enzyme involved in the myristoylation of proteins, a type of protein modification that plays a crucial role in cellular functions .

Mode of Action

This compound acts as a potent inhibitor of NMT . By inhibiting NMT, it disrupts the myristoylation process, thereby affecting the function of proteins that require this modification for their activity .

Result of Action

The inhibition of NMT by this compound leads to a broad antifungal spectrum . The compound shows good inhibitory activity against a wide range of fungal pathogens, including systemic fungi and dermatophytes . Its antifungal activity against Cryptococcus neoformans and Candida glabrata was found to be higher than that of fluconazole .

Métodos De Preparación

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with cyclohexylcarbonyl chloride, followed by the reaction with chloroacetic acid. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is purified through recrystallization .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the efficiency and yield of the desired product .

Análisis De Reacciones Químicas

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of amine derivatives.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and antifungal properties.

Medicine: Benzothiazole derivatives, including this compound, are investigated for their potential as anticancer agents.

Comparación Con Compuestos Similares

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include:

2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

6-chlorobenzothiazole: Exhibits potent antifungal activity.

2-arylbenzothiazole: Used in the development of fluorescent probes and imaging agents.

Compared to these compounds, this compound stands out due to its unique cyclohexylcarbonylamino group, which enhances its biological activity and specificity towards certain molecular targets .

Actividad Biológica

N-(1,3-benzothiazol-2-yl)-2-(cyclohexylformamido)acetamide is a compound of growing interest in medicinal chemistry due to its notable biological activities, particularly as an antifungal agent. This article explores its chemical properties, synthesis, biological activity, and potential applications based on existing research.

- Molecular Formula: C16H19N3O2S

- Molecular Weight: 317.4060 g/mol

- Structure: The compound features a benzothiazole moiety fused with a cyclohexylformamido group, contributing to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps including the reaction of benzothiazole derivatives with cyclohexylformamide under controlled conditions. The methodology can vary, but a common approach includes:

- Formation of the Benzothiazole Ring: This is achieved through cyclization reactions involving appropriate precursors.

- Amidation: The cyclohexylformamide is then introduced to form the final product through amidation reactions.

Antifungal Properties

This compound has demonstrated significant antifungal activity by inhibiting N-myristoyltransferase (NMT), an enzyme essential for the post-translational modification of proteins in fungi. This inhibition leads to disrupted fungal growth and viability, making it a candidate for antifungal drug development.

In Vitro Studies:

- Assays have shown that the compound effectively inhibits the growth of various fungal strains, indicating a broad spectrum of antifungal effects .

Other Biological Activities

Compounds with similar benzothiazole structures have been reported to exhibit various biological activities, including:

- Anticancer Activity: Some derivatives show potential in inhibiting cancer cell proliferation.

- Antibacterial Effects: Related compounds have been noted for their ability to combat bacterial infections.

- Anthelmintic Properties: Certain benzothiazole derivatives exhibit activity against parasitic worms .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(3-chloro-4-fluorophenyl)acetamide | Contains chloro and fluoro substituents | Variability in halogen substituents affects reactivity |

| N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide | Incorporates bromine and naphthalene | Potentially different biological activity profile |

| N-(1,3-benzothiazol-2-yl)acetamide | Lacks cyclohexyl formamido group | Less complex structure may result in different activity |

This table illustrates that the unique combination of functional groups in this compound contributes significantly to its distinct biological activities compared to other benzothiazole derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, emphasizing their potential therapeutic applications:

-

Antifungal Mechanism Study:

- A study focused on the interaction between this compound and N-myristoyltransferase revealed that the compound binds effectively to the enzyme's active site, inhibiting its function and leading to reduced fungal cell viability .

- Comparative Anticancer Studies:

Propiedades

IUPAC Name |

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-14(10-17-15(21)11-6-2-1-3-7-11)19-16-18-12-8-4-5-9-13(12)22-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYLRQLNSUFDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.